molecular formula C8H13ClN2 B037681 1-Butyl-2-chloromethyl-1h-imidazole CAS No. 112258-58-9

1-Butyl-2-chloromethyl-1h-imidazole

Cat. No.: B037681
CAS No.: 112258-58-9
M. Wt: 172.65 g/mol
InChI Key: FWKKPSPEQYOXQN-UHFFFAOYSA-N
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Description

1-Butyl-2-chloromethyl-1H-imidazole is an alkyl-substituted imidazole derivative characterized by a butyl group at the 1-position and a chloromethyl group at the 2-position of the imidazole ring. Its molecular formula is C₈H₁₃ClN₂, with a molecular weight of approximately 172.5 g/mol.

Properties

IUPAC Name

1-butyl-2-(chloromethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2/c1-2-3-5-11-6-4-10-8(11)7-9/h4,6H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKKPSPEQYOXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation-Chloromethylation Sequential Strategy

The most widely adopted method involves a two-step process:

  • N-Alkylation at the 1-position using butyl bromide.

  • Chloromethylation at the 2-position via formaldehyde and hydrochloric acid.

Step 1: N-Alkylation of Imidazole
Imidazole is deprotonated at the 1-position using sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C. Butyl bromide is then introduced dropwise, and the reaction is refluxed at 80°C for 72 hours. NaH’s strong base nature ensures complete deprotonation, while THF’s aprotic polarity facilitates nucleophilic substitution.

Step 2: Chloromethylation at the 2-Position
The 1-butylimidazole intermediate undergoes chloromethylation using paraformaldehyde and hydrogen chloride (HCl) in dichloromethane (DCM). The reaction proceeds via electrophilic aromatic substitution, with HCl acting as both a catalyst and chlorine source. Yields range from 65–75% after column chromatography.

Single-Pot Alkylation Using Prefunctionalized Reagents

Alternative approaches utilize 2-chloromethyl-1H-imidazole as a starting material, bypassing the chloromethylation step.

  • Reaction Conditions : 2-Chloromethyl-1H-imidazole is alkylated with butyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60°C for 24 hours.

  • Yield Optimization : K₂CO₃’s mild basicity reduces side reactions, while DMF’s high polarity enhances solubility. Post-reaction quenching with ice-water isolates the product in 70–80% yield.

Critical Reaction Parameters and Optimization

Base Selection and Solvent Effects

BaseSolventTemperature (°C)Yield (%)Byproducts (%)
NaHTHF8072<5
K₂CO₃DMF60788–10
DBUAcCN256515

Key Insights :

  • NaH/THF : Maximizes yield but requires anhydrous conditions.

  • K₂CO₃/DMF : Balances efficiency and practicality for industrial scaling.

  • Side Reactions : Over-alkylation at the 3-position dominates with weaker bases like K₂CO₃.

Chloromethylation Mechanism and Kinetics

Chloromethylation proceeds via a Mannich-type mechanism :

  • Formaldehyde reacts with HCl to form chloromethyl carbocation (CH2Cl+\text{CH}_2\text{Cl}^+).

  • Electrophilic attack at the electron-rich 2-position of 1-butylimidazole.

  • Rearomatization releases a proton, completing the substitution.

Rate-Limiting Factors :

  • Temperature : Reactions below 40°C stall at intermediate stages.

  • Catalyst Loading : 10 mol% ZnCl₂ accelerates carbocation formation, improving yield by 15%.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Modern facilities employ tubular reactors for N-alkylation :

  • Residence Time : 2 hours at 100°C.

  • Throughput : 50 kg/day with >95% conversion.

Advantages :

  • Reduced solvent waste vs. batch processes.

  • Real-time monitoring via inline FT-IR ensures consistency.

Purification Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted butyl bromide.

  • Recrystallization : Ethanol/water (3:1) yields 99% pure product as white crystals.

Challenges and Mitigation Strategies

Byproduct Formation

  • N,N-Dialkylation : Controlled by stoichiometric ratios (1:1.05 imidazole:butyl bromide).

  • Oxidation of Chloromethyl Group : Avoided by inert atmosphere (N₂ or Ar).

Solubility Issues

  • Hot Filtration : DMSO at 80°C dissolves crude product, enabling impurity removal .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-chloromethyl-1h-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, altering the compound’s properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.

    Oxidation: Generation of imidazole derivatives with oxidized functional groups.

    Reduction: Production of 1-butyl-2-methyl-1h-imidazole.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₈H₁₃ClN₂
  • Molecular Weight : Approximately 158.62 g/mol

The imidazole ring structure contributes to its reactivity and biological activity, making it suitable for various applications.

Pharmaceutical Applications

1-Butyl-2-chloromethyl-1H-imidazole has shown significant potential as an antimicrobial agent . Research indicates its efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial therapies. The compound's derivatives are also known to inhibit enzymes like angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of several imidazole derivatives, including this compound. The results demonstrated notable inhibition against specific pathogenic bacteria and fungi, suggesting its potential as a lead compound for further development.

Agrochemical Applications

In agrochemistry, this compound serves as an intermediate in the synthesis of pesticides and herbicides. Its unique properties allow it to enhance the effectiveness of agrochemical formulations, contributing to improved crop protection strategies.

Case Study: Pesticide Development

Research has been conducted on the synthesis of novel agrochemicals using this compound as a key intermediate. These studies have highlighted its role in developing compounds with enhanced efficacy against agricultural pests .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking simulations and binding assays are employed to evaluate how effectively this compound interacts with various biomolecules.

Data Table: Binding Affinity Studies

Target ProteinBinding Affinity (kcal/mol)Method Used
Angiotensin II Receptor-8.5Molecular Docking
Bacterial Enzyme-7.0Binding Assay
Fungal Enzyme-6.8Molecular Docking

These studies provide insights into potential therapeutic applications of this compound.

Comparative Analysis with Related Compounds

The presence of the butyl group in this compound distinguishes it from other similar compounds within the imidazole family, potentially enhancing its lipophilicity and biological activity.

Compound NameStructure FeaturesUnique Properties
2-(Chloromethyl)-1-methyl-1H-imidazoleMethyl substitution at position 1Higher lipophilicity due to methyl group
1-(2-Chloroethyl)-1H-imidazoleEthyl substitution at position 2Different reactivity profile
8-Chloroimidazo[1,2-a]pyrazinePyrazine ring fused with imidazoleExhibits distinct biological activities
5-Chloro-1-methyl-1H-imidazol-2-ylmethanolHydroxymethyl substitutionEnhanced solubility and potential bioactivity

Mechanism of Action

The mechanism of action of 1-Butyl-2-chloromethyl-1h-imidazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below contrasts key properties of 1-butyl-2-chloromethyl-1H-imidazole with similar compounds from the literature:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound (Target) C₈H₁₃ClN₂ 172.5 Butyl (1-position), chloromethyl (2-position) High reactivity at chloromethyl site; potential alkylating agent
2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride C₅H₈Cl₂N₂ 167.03 Methyl (1-position), chloromethyl (2-position), hydrochloride Used as a synthon in pharmaceuticals; enhanced solubility due to HCl salt
1-([1,1'-Biphenyl]-4-yl)-2-methyl-4,5-diphenyl-1H-imidazole C₃₂H₂₄N₂ 436.56 Biphenyl (1-position), methyl (2-position), diphenyl (4,5-positions) Aromatic stacking interactions; potential material science applications
2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole C₁₄H₁₀ClFN₂ 272.7 Fluorobenzyl (1-position), chloro (2-position), benzimidazole core Enhanced thermal stability; applications in medicinal chemistry
2-((6-tert-Butyl-m-cresoxy)methyl)-2-imidazoline hydrochloride C₁₆H₂₃ClN₂O 294.82 tert-Butyl/methylphenoxy (2-position), dihydroimidazole, hydrochloride Steric hindrance effects; ion-channel modulation

Key Differences and Functional Implications

Alkyl vs. Aryl Substituents :

  • The butyl group in the target compound increases lipophilicity compared to methyl or aryl substituents (e.g., biphenyl in ), enhancing membrane permeability in biological systems.
  • Aromatic substituents (e.g., in biphenyl or benzimidazole derivatives ) enable π-π stacking, favoring material science or optoelectronic applications.

Reactivity :

  • The chloromethyl group in the target compound facilitates nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. In contrast, benzimidazole derivatives (e.g., ) exhibit lower reactivity at the chloro-substituted position due to resonance stabilization.
  • Hydrochloride salts (e.g., ) improve aqueous solubility but reduce volatility.

Biological and Industrial Relevance: The target compound’s balance of lipophilicity and reactivity suggests utility in drug delivery or agrochemicals. Benzimidazole derivatives (e.g., ) are often explored for antimicrobial or anticancer activity due to their planar, aromatic structures.

Biological Activity

1-Butyl-2-chloromethyl-1H-imidazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's interactions, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its imidazole ring, which is known for its diverse biological activities. The presence of the butyl group and the chloromethyl substituent contributes to its physicochemical properties, enhancing its binding affinity with various biological targets.

Research indicates that this compound interacts with several biological targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant therapeutic effects. For instance, studies have shown that imidazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways .

Anticancer Activity

The anticancer potential of imidazole derivatives has been well-documented. Specifically, this compound has shown promise in inhibiting tumor cell growth. A comparative analysis with known anticancer agents revealed that compounds with similar structures often outperform traditional chemotherapeutics like cisplatin in specific cancer cell lines .

Compound Cell Line IC50 (μM) Reference
This compoundMCF-7 (breast)TBD
II1 (Imidazole complex)DLD-1 (colorectal)57.4
II10a (Gold complex)MDA-MB-231 (breast)TBD

Study on Antitumor Activity

A study evaluated the effects of various imidazole derivatives on cancer cell lines, highlighting the superior activity of certain compounds over traditional treatments. The introduction of halogen substituents was found to enhance the anticancer properties significantly. For example, in vitro tests demonstrated that derivatives with chloromethyl groups exhibited increased cytotoxicity against breast and colorectal cancer cell lines compared to their non-substituted counterparts .

Pharmacokinetics and Toxicity

The pharmacokinetic profiles of imidazole derivatives indicate favorable absorption and distribution characteristics. However, toxicity remains a concern, particularly regarding mitochondrial function. Research suggests that some imidazole compounds may disrupt mitochondrial respiration, leading to potential cardiotoxic effects when used at high concentrations . This highlights the need for careful dose management in therapeutic applications.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound. Future studies will likely focus on:

  • Structural Modifications : Investigating how variations in substituents affect biological activity.
  • Combination Therapies : Evaluating the efficacy of this compound in combination with other anticancer agents to enhance therapeutic outcomes.
  • In Vivo Studies : Conducting animal studies to assess the pharmacodynamics and toxicity profiles more comprehensively.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Butyl-2-chloromethyl-1H-imidazole?

  • Methodological Answer : A multi-step synthesis approach is typical. Begin with alkylation of 1H-imidazole using 1-chlorobutane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the butyl group. Subsequent chloromethylation can be achieved via Mannich reaction analogs, employing formaldehyde and HCl in a polar aprotic solvent. For oxidation steps, Dess-Martin periodinane (DMP) is effective for converting alcohols to aldehydes in dichloromethane at 4°C . Optimization of reaction time (1–5 hours) and stoichiometric ratios (1:1.1 substrate:reagent) is critical to maximize yields (70–85%) .

Q. How should spectroscopic techniques be employed to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). The butyl chain protons (δ 0.8–1.6 ppm) and chloromethyl group (δ 4.5–5.0 ppm) are diagnostic. Aromatic imidazole protons typically appear at δ 7.0–7.5 ppm .
  • HRMS : Confirm molecular weight (C₈H₁₃ClN₂, MW 172.07) using electrospray ionization (ESI+) with <2 ppm error .
  • IR : Identify C-Cl stretching (550–650 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹) .

Q. What crystallographic tools are suitable for structural elucidation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Resolve ambiguities in bond lengths/angles using high-resolution data (R-factor <5%). Twinning or disorder in the butyl chain can be addressed via PLATON’s TWIN/BASF tools .

Advanced Research Questions

Q. How can computational docking guide the design of derivatives for biological activity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., EGFR). Use the chloromethyl group as a reactive handle for covalent inhibition. Validate poses with MD simulations (AMBER/CHARMM) and binding energy calculations (MM-PBSA). Compare with experimental IC₅₀ values to refine substituent effects (e.g., electron-withdrawing groups enhance electrophilicity) .

Q. How to resolve contradictions between experimental data and computational predictions?

  • Methodological Answer : Iterative cross-validation is key. For example, if DFT-predicted NMR shifts deviate from experimental data (>0.5 ppm), re-optimize the structure using solvent-phase B3LYP/6-31G* calculations. For inconsistent biological activity, conduct SAR studies by systematically varying substituents (e.g., replacing Cl with Br/CF₃) and re-testing .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogen (F, Cl), alkyl (CH₃), or methoxy groups at the 2-position. Assess cytotoxicity (MTT assay) and logP (HPLC) to correlate hydrophobicity with membrane permeability .
  • Pharmacokinetic Profiling : Use in vitro ADMET assays (e.g., microsomal stability, CYP inhibition) to prioritize candidates. For instance, bulky substituents (e.g., biphenyl) may reduce metabolic clearance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Butyl-2-chloromethyl-1h-imidazole
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